molecular formula C22H22F2N2O3S B10984387 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10984387
M. Wt: 432.5 g/mol
InChI Key: AIVWDKQTTVIGEW-UHFFFAOYSA-N
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Description

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is an organic compound that belongs to the class of fluorinated benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated aromatic rings can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide may be investigated for its potential as a drug candidate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique properties or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, while the sulfonyl group can participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-fluoro-N-{3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of fluorine atoms in 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide imparts unique properties such as increased metabolic stability and enhanced binding interactions, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H22F2N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H22F2N2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)12-16/h5-13H,1-4H3,(H,25,27)

InChI Key

AIVWDKQTTVIGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)C(C)C)C

Origin of Product

United States

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